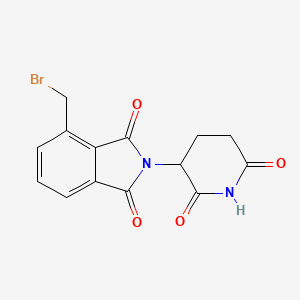
ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its piperidine ring structure, which is substituted with a hydroxy group and an ethyl ester group. The stereochemistry of the compound is defined by the (2S,4S,5S) configuration, which plays a crucial role in its reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a piperidine derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol, and a chiral rhodium or ruthenium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and consistent stereochemistry. The use of recyclable chiral catalysts and green solvents is also emphasized to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: TsCl in pyridine followed by nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in enzyme-catalyzed reactions and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, where it can act as an inhibitor or activator. The hydroxy and ester groups play key roles in forming hydrogen bonds and other interactions with the target molecules, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-methyl-2-oxobutyrate: Another chiral ester with different functional groups and reactivity.
®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol: A complex chiral molecule with applications in antimicrobial research.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxy and ester groups, which confer distinct reactivity and biological properties.
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
ethyl (2S,4S,5S)-5-hydroxy-2-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-3-13-9(12)7-4-6(2)10-5-8(7)11/h6-8,10-11H,3-5H2,1-2H3/t6-,7-,8+/m0/s1 |
Clave InChI |
QZLKVVIHGBWBFH-BIIVOSGPSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1C[C@@H](NC[C@H]1O)C |
SMILES canónico |
CCOC(=O)C1CC(NCC1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide](/img/structure/B13917289.png)

![Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13917300.png)

![B-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid](/img/structure/B13917303.png)
![tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate](/img/structure/B13917307.png)







